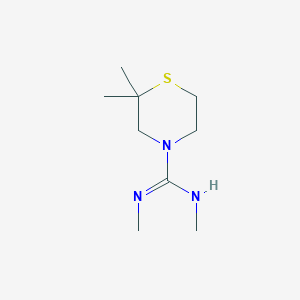
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine, commonly known as XE-991, is a potent and selective inhibitor of a specific type of potassium channel. This compound has gained significant attention in the field of neuroscience due to its ability to modulate neuronal excitability and synaptic transmission.
Wirkmechanismus
XE-991 acts as a selective inhibitor of the M-current by binding to the channel pore and blocking the flow of potassium ions. This results in an increase in neuronal excitability and a decrease in the threshold for action potential firing. XE-991 has been shown to affect the firing properties of various types of neurons, including hippocampal pyramidal neurons, dopaminergic neurons, and thalamic relay neurons.
Biochemical and Physiological Effects:
XE-991 has been shown to have a variety of biochemical and physiological effects on neurons. It has been shown to increase the amplitude and duration of action potentials, decrease the after-hyperpolarization, and increase the firing rate of neurons. XE-991 has also been shown to enhance synaptic transmission and increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, XE-991 has been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
XE-991 is a useful tool for investigating the role of potassium channels in neuronal function and neurological disorders. Its selectivity for the M-current allows for specific modulation of neuronal excitability without affecting other types of potassium channels. However, XE-991 has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. In addition, XE-991 has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving XE-991. One area of interest is the role of the M-current in neurodegenerative diseases such as Alzheimer's and Parkinson's. XE-991 has been shown to improve cognitive function in animal models of these diseases, suggesting that M-current inhibition may be a viable therapeutic approach. Another area of interest is the development of more potent and selective inhibitors of the M-current, which could lead to improved understanding of the channel's role in neuronal function and potential therapeutic applications.
Synthesemethoden
XE-991 can be synthesized using a multi-step process starting with commercially available 4-ethylsulfonylphenylacetonitrile. The first step involves the conversion of 4-ethylsulfonylphenylacetonitrile to 4-ethylsulfonylphenylacetic acid, which is then reacted with oxan-4-ol to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently reacted with piperidine to yield XE-991.
Wissenschaftliche Forschungsanwendungen
XE-991 has been extensively used in scientific research to investigate the role of potassium channels in neuronal excitability and synaptic transmission. It has been shown to inhibit the M-current, a type of potassium channel that regulates the firing of action potentials in neurons. XE-991 has been used to study the effects of M-current inhibition on various neuronal functions, including synaptic plasticity, learning, and memory. It has also been used to investigate the role of M-current in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-2-23(20,21)18-5-3-17(4-6-18)19-11-7-15(8-12-19)16-9-13-22-14-10-16/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTZCAZAICNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)



![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)